3-[(2-Propylphenoxy)methyl]pyrrolidine hydrochloride
Overview
Description
3-[(2-Propylphenoxy)methyl]pyrrolidine hydrochloride is a versatile chemical compound used in various scientific research applications. It is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is known for its unique properties, making it valuable in different fields such as chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
It is known that pyrrolidine alkaloids, a group to which this compound belongs, interact with a variety of biological targets . These include antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological targets .
Mode of Action
Pyrrolidine alkaloids have been shown to interact with their targets in a variety of ways, leading to a range of biological activities . For instance, some pyrrolidine alkaloids have been shown to possess antioxidant, anti-inflammatory, and antibacterial properties .
Biochemical Pathways
Pyrrolidine alkaloids have been shown to affect a variety of biochemical pathways, leading to a range of downstream effects .
Result of Action
Pyrrolidine alkaloids have been shown to have a variety of effects, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Propylphenoxy)methyl]pyrrolidine hydrochloride typically involves the reaction of 2-propylphenol with pyrrolidine in the presence of a suitable base and solvent. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the final product. Various methods have been developed to optimize the yield and purity of the compound, including the use of different catalysts and reaction conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps are often employed to ensure the compound meets industry standards. Techniques such as crystallization, distillation, and chromatography are commonly used in the purification process .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Propylphenoxy)methyl]pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions result in the formation of various substituted pyrrolidine derivatives .
Scientific Research Applications
3-[(2-Propylphenoxy)methyl]pyrrolidine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring, widely used in medicinal chemistry.
Pyrrolidine-2-one: Known for its biological activity and used as a versatile synthon in organic synthesis.
Pyrrolidine-2,5-diones: Exhibits diverse functional properties and potent biological activities.
Uniqueness
3-[(2-Propylphenoxy)methyl]pyrrolidine hydrochloride stands out due to its unique structural features, which confer specific binding properties and biological activities. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .
Properties
IUPAC Name |
3-[(2-propylphenoxy)methyl]pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-2-5-13-6-3-4-7-14(13)16-11-12-8-9-15-10-12;/h3-4,6-7,12,15H,2,5,8-11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXLZPBUQYBLVEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=CC=C1OCC2CCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219982-40-7 | |
Record name | Pyrrolidine, 3-[(2-propylphenoxy)methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219982-40-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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